EGFR-IN-145

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

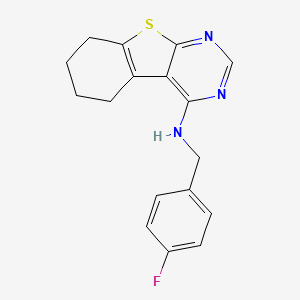

N-[(4-fluorophenyl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3S/c18-12-7-5-11(6-8-12)9-19-16-15-13-3-1-2-4-14(13)22-17(15)21-10-20-16/h5-8,10H,1-4,9H2,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNNRUHQKQNOMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N=CN=C3S2)NCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of EGFR Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific molecule designated "EGFR-IN-145" is not available in the public domain as of November 2025. This guide provides a comprehensive overview of the mechanism of action of Epidermal Growth Factor Receptor (EGFR) inhibitors, using a hypothetical molecule as a framework for data presentation and experimental context.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the development and progression of various cancers.[2][3] This has led to the development of targeted therapies that specifically inhibit EGFR activity.

Core Mechanism of Action: Inhibition of EGFR Signaling

EGFR inhibitors function by disrupting the downstream signaling cascades initiated by the binding of ligands such as Epidermal Growth Factor (EGF).[4][5] Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[2] These phosphorylated tyrosines serve as docking sites for adaptor proteins and enzymes that activate key signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell growth and survival.[2][4][6]

EGFR inhibitors can be broadly categorized into two main classes:

-

Tyrosine Kinase Inhibitors (TKIs): Small molecules that competitively or non-competitively bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling.[4][5]

-

Monoclonal Antibodies (mAbs): Large molecules that bind to the extracellular domain of EGFR, preventing ligand binding and receptor dimerization.

This guide will focus on the mechanism of a hypothetical small molecule TKI.

Quantitative Data Summary

The inhibitory activity of a novel compound is typically characterized through a series of biochemical and cellular assays. The following tables present hypothetical data for an EGFR inhibitor.

Table 1: Biochemical Inhibitory Activity

| Target Kinase | IC50 (nM) | Ki (nM) | Assay Type |

| Wild-Type EGFR | 5.2 | 2.1 | Radiometric Kinase Assay |

| L858R Mutant EGFR | 0.8 | 0.3 | HTRF Kinase Assay |

| T790M Mutant EGFR | 850.7 | 350.2 | FRET Kinase Assay |

| HER2 | >10,000 | >5,000 | Kinase Glo Assay |

| VEGFR2 | >10,000 | >5,000 | Kinase Glo Assay |

Table 2: Cellular Activity

| Cell Line | EGFR Status | GI50 (nM) | Assay Type |

| A431 | Wild-Type (Overexpressed) | 15.4 | CellTiter-Glo |

| HCC827 | Exon 19 Deletion | 2.1 | AlamarBlue |

| H1975 | L858R/T790M | 1200.5 | Crystal Violet |

| DU145 | Wild-Type | >10,000 | CellTiter-Glo |

Signaling Pathway and Inhibition

The following diagram illustrates the EGFR signaling pathway and the point of intervention for a tyrosine kinase inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of an EGFR inhibitor's mechanism of action.

1. Radiometric Kinase Assay (for IC50 Determination)

-

Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of purified EGFR kinase by 50%.

-

Principle: This assay measures the transfer of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP to a substrate peptide by the EGFR kinase.

-

Procedure:

-

Recombinant human EGFR kinase domain is incubated with a synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1).

-

A serial dilution of the test inhibitor is added to the reaction mixture.

-

The kinase reaction is initiated by the addition of [γ-³²P]ATP and MgCl₂.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C for 30 minutes).

-

The reaction is stopped by the addition of phosphoric acid.

-

The reaction mixture is spotted onto phosphocellulose paper, which binds the phosphorylated peptide.

-

The paper is washed to remove unincorporated [γ-³²P]ATP.

-

The radioactivity on the paper is quantified using a scintillation counter.

-

IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve.

-

2. Cell Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Objective: To determine the effect of the inhibitor on the proliferation of cancer cell lines with different EGFR statuses.

-

Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.

-

Procedure:

-

Cancer cells (e.g., A431, HCC827) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a serial dilution of the inhibitor for a prolonged period (e.g., 72 hours).

-

The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.

-

Luminescence is measured using a plate reader.

-

GI50 (concentration for 50% growth inhibition) values are calculated from dose-response curves.

-

3. Western Blotting for Phospho-EGFR and Downstream Signaling

-

Objective: To confirm the on-target effect of the inhibitor by measuring the phosphorylation status of EGFR and key downstream signaling proteins.

-

Procedure:

-

Serum-starve cells (e.g., A431) to reduce basal EGFR activity.

-

Pre-incubate the cells with the inhibitor at various concentrations for a specified time (e.g., 2 hours).

-

Stimulate the cells with EGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phospho-EGFR (e.g., pY1068), total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK.

-

Incubate with appropriate secondary antibodies conjugated to horseradish peroxidase (HRP).

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analyze the band intensities to determine the dose-dependent inhibition of EGFR signaling.

-

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical characterization of a novel EGFR inhibitor.

References

- 1. In Vitro Enzyme Kinetics Analysis of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Mechanisms of Action of EGFR Tyrosine Kinase Receptor Incorporated in Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of EGFR Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific molecule designated "EGFR-IN-145" is not available in the public domain as of November 2025. This guide provides a comprehensive overview of the mechanism of action of Epidermal Growth Factor Receptor (EGFR) inhibitors, using a hypothetical molecule as a framework for data presentation and experimental context.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the development and progression of various cancers.[2][3] This has led to the development of targeted therapies that specifically inhibit EGFR activity.

Core Mechanism of Action: Inhibition of EGFR Signaling

EGFR inhibitors function by disrupting the downstream signaling cascades initiated by the binding of ligands such as Epidermal Growth Factor (EGF).[4][5] Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[2] These phosphorylated tyrosines serve as docking sites for adaptor proteins and enzymes that activate key signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell growth and survival.[2][4][6]

EGFR inhibitors can be broadly categorized into two main classes:

-

Tyrosine Kinase Inhibitors (TKIs): Small molecules that competitively or non-competitively bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling.[4][5]

-

Monoclonal Antibodies (mAbs): Large molecules that bind to the extracellular domain of EGFR, preventing ligand binding and receptor dimerization.

This guide will focus on the mechanism of a hypothetical small molecule TKI.

Quantitative Data Summary

The inhibitory activity of a novel compound is typically characterized through a series of biochemical and cellular assays. The following tables present hypothetical data for an EGFR inhibitor.

Table 1: Biochemical Inhibitory Activity

| Target Kinase | IC50 (nM) | Ki (nM) | Assay Type |

| Wild-Type EGFR | 5.2 | 2.1 | Radiometric Kinase Assay |

| L858R Mutant EGFR | 0.8 | 0.3 | HTRF Kinase Assay |

| T790M Mutant EGFR | 850.7 | 350.2 | FRET Kinase Assay |

| HER2 | >10,000 | >5,000 | Kinase Glo Assay |

| VEGFR2 | >10,000 | >5,000 | Kinase Glo Assay |

Table 2: Cellular Activity

| Cell Line | EGFR Status | GI50 (nM) | Assay Type |

| A431 | Wild-Type (Overexpressed) | 15.4 | CellTiter-Glo |

| HCC827 | Exon 19 Deletion | 2.1 | AlamarBlue |

| H1975 | L858R/T790M | 1200.5 | Crystal Violet |

| DU145 | Wild-Type | >10,000 | CellTiter-Glo |

Signaling Pathway and Inhibition

The following diagram illustrates the EGFR signaling pathway and the point of intervention for a tyrosine kinase inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of an EGFR inhibitor's mechanism of action.

1. Radiometric Kinase Assay (for IC50 Determination)

-

Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of purified EGFR kinase by 50%.

-

Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a substrate peptide by the EGFR kinase.

-

Procedure:

-

Recombinant human EGFR kinase domain is incubated with a synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1).

-

A serial dilution of the test inhibitor is added to the reaction mixture.

-

The kinase reaction is initiated by the addition of [γ-³²P]ATP and MgCl₂.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C for 30 minutes).

-

The reaction is stopped by the addition of phosphoric acid.

-

The reaction mixture is spotted onto phosphocellulose paper, which binds the phosphorylated peptide.

-

The paper is washed to remove unincorporated [γ-³²P]ATP.

-

The radioactivity on the paper is quantified using a scintillation counter.

-

IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve.

-

2. Cell Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Objective: To determine the effect of the inhibitor on the proliferation of cancer cell lines with different EGFR statuses.

-

Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.

-

Procedure:

-

Cancer cells (e.g., A431, HCC827) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a serial dilution of the inhibitor for a prolonged period (e.g., 72 hours).

-

The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.

-

Luminescence is measured using a plate reader.

-

GI50 (concentration for 50% growth inhibition) values are calculated from dose-response curves.

-

3. Western Blotting for Phospho-EGFR and Downstream Signaling

-

Objective: To confirm the on-target effect of the inhibitor by measuring the phosphorylation status of EGFR and key downstream signaling proteins.

-

Procedure:

-

Serum-starve cells (e.g., A431) to reduce basal EGFR activity.

-

Pre-incubate the cells with the inhibitor at various concentrations for a specified time (e.g., 2 hours).

-

Stimulate the cells with EGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phospho-EGFR (e.g., pY1068), total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK.

-

Incubate with appropriate secondary antibodies conjugated to horseradish peroxidase (HRP).

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analyze the band intensities to determine the dose-dependent inhibition of EGFR signaling.

-

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical characterization of a novel EGFR inhibitor.

References

- 1. In Vitro Enzyme Kinetics Analysis of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Mechanisms of Action of EGFR Tyrosine Kinase Receptor Incorporated in Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling EGFR-IN-145: A Technical Overview of Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

The landscape of oncology research is continually evolving, with a significant focus on the development of targeted therapies. Among these, inhibitors of the Epidermal Growth Factor Receptor (EGFR) have emerged as a cornerstone in the treatment of various cancers. This technical guide delves into the synthesis and chemical properties of EGFR inhibitors, with a specific focus on the context of DU145 cells, a widely studied human prostate cancer cell line. While the designation "EGFR-IN-145" does not correspond to a publicly documented specific inhibitor, this guide will provide a comprehensive overview of the principles and methodologies relevant to the synthesis and characterization of novel EGFR inhibitors investigated in the context of DU145 and similar cancer cell lines.

Chemical Properties and Structure-Activity Relationships

The development of potent and selective EGFR inhibitors hinges on a deep understanding of their chemical properties and structure-activity relationships (SAR). Key chemical features often include a heterocyclic core that mimics the adenine (B156593) region of ATP, a side chain that occupies the hydrophobic pocket, and a solubilizing group to enhance pharmacokinetic properties.

Quantitative data for representative EGFR inhibitors are summarized below to provide a comparative baseline for researchers developing novel compounds.

| Compound | Molecular Weight ( g/mol ) | IC₅₀ (EGFR WT) (nM) | IC₅₀ (L858R/T790M) (nM) | Solubility (DMSO) |

| EGFR-IN-5 | 534.58 | 10.4 | 34 | Soluble |

| EGFR-IN-87 | - | 7.1 (in A431 cells) | 1.3 | - |

| EGFR-IN-95 | 534.58 | - | Potent Inhibition | Soluble |

Note: Data for "this compound" is not publicly available. The table presents data for other investigational EGFR inhibitors to illustrate the range of properties.

Synthesis of EGFR Inhibitors: A General Protocol

The synthesis of EGFR inhibitors often involves multi-step organic chemistry protocols. A generalized synthetic workflow is outlined below, representing a common approach to constructing the core scaffolds of many EGFR inhibitors.

Caption: Generalized workflow for the synthesis of EGFR inhibitors.

Experimental Protocol: General Synthesis of a Quinazoline-Based EGFR Inhibitor

-

Step 1: Synthesis of the Quinazoline (B50416) Core. A substituted anthranilonitrile is reacted with an appropriate formamide (B127407) derivative in the presence of a catalyst, such as phosphorus oxychloride, to yield the 4-chloroquinazoline (B184009) intermediate. The reaction is typically carried out in a high-boiling point solvent like dioxane and heated to reflux for several hours.

-

Step 2: Nucleophilic Aromatic Substitution. The 4-chloroquinazoline is then reacted with a substituted aniline (B41778) in a suitable solvent, such as isopropanol, often with the addition of a base like potassium carbonate, to facilitate the substitution reaction. This step introduces the key aniline moiety that interacts with the hinge region of the EGFR kinase domain.

-

Step 3: Introduction of the Solubilizing Group. A terminal functional group on the quinazoline or aniline moiety is then modified to introduce a solubilizing group. For example, a terminal alkyne can be introduced and subsequently coupled with an azide-containing solubilizing group via a "click chemistry" reaction.

-

Step 4: Purification and Characterization. The final compound is purified using column chromatography on silica (B1680970) gel. The structure and purity of the synthesized inhibitor are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

EGFR Signaling Pathway and Inhibition

EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF, TGF-α), triggers a cascade of downstream signaling pathways crucial for cell growth, proliferation, and survival.[1] In many cancers, including prostate cancer, this pathway is often dysregulated. EGFR inhibitors act by competing with ATP for the binding site in the kinase domain, thereby preventing the autophosphorylation and activation of the receptor.

Caption: Simplified EGFR signaling pathway and the mechanism of its inhibition.

Experimental Protocol: Western Blot for EGFR Phosphorylation in DU145 Cells

-

Cell Culture and Treatment: DU145 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. Cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then serum-starved for 24 hours before treatment with the EGFR inhibitor at various concentrations for 2 hours. Subsequently, the cells are stimulated with 100 ng/mL of human EGF for 15 minutes.

-

Cell Lysis: After treatment, the cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-EGFR (Tyr1068) and total EGFR.

-

Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using image analysis software.

This in-depth guide provides a foundational understanding of the synthesis, chemical properties, and biological evaluation of EGFR inhibitors. While specific data for "this compound" remains elusive in public domains, the principles and protocols outlined herein are broadly applicable and serve as a valuable resource for researchers dedicated to the discovery and development of novel targeted cancer therapies.

References

Unraveling EGFR-IN-145: A Technical Overview of Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

The landscape of oncology research is continually evolving, with a significant focus on the development of targeted therapies. Among these, inhibitors of the Epidermal Growth Factor Receptor (EGFR) have emerged as a cornerstone in the treatment of various cancers. This technical guide delves into the synthesis and chemical properties of EGFR inhibitors, with a specific focus on the context of DU145 cells, a widely studied human prostate cancer cell line. While the designation "EGFR-IN-145" does not correspond to a publicly documented specific inhibitor, this guide will provide a comprehensive overview of the principles and methodologies relevant to the synthesis and characterization of novel EGFR inhibitors investigated in the context of DU145 and similar cancer cell lines.

Chemical Properties and Structure-Activity Relationships

The development of potent and selective EGFR inhibitors hinges on a deep understanding of their chemical properties and structure-activity relationships (SAR). Key chemical features often include a heterocyclic core that mimics the adenine region of ATP, a side chain that occupies the hydrophobic pocket, and a solubilizing group to enhance pharmacokinetic properties.

Quantitative data for representative EGFR inhibitors are summarized below to provide a comparative baseline for researchers developing novel compounds.

| Compound | Molecular Weight ( g/mol ) | IC₅₀ (EGFR WT) (nM) | IC₅₀ (L858R/T790M) (nM) | Solubility (DMSO) |

| EGFR-IN-5 | 534.58 | 10.4 | 34 | Soluble |

| EGFR-IN-87 | - | 7.1 (in A431 cells) | 1.3 | - |

| EGFR-IN-95 | 534.58 | - | Potent Inhibition | Soluble |

Note: Data for "this compound" is not publicly available. The table presents data for other investigational EGFR inhibitors to illustrate the range of properties.

Synthesis of EGFR Inhibitors: A General Protocol

The synthesis of EGFR inhibitors often involves multi-step organic chemistry protocols. A generalized synthetic workflow is outlined below, representing a common approach to constructing the core scaffolds of many EGFR inhibitors.

Caption: Generalized workflow for the synthesis of EGFR inhibitors.

Experimental Protocol: General Synthesis of a Quinazoline-Based EGFR Inhibitor

-

Step 1: Synthesis of the Quinazoline Core. A substituted anthranilonitrile is reacted with an appropriate formamide derivative in the presence of a catalyst, such as phosphorus oxychloride, to yield the 4-chloroquinazoline intermediate. The reaction is typically carried out in a high-boiling point solvent like dioxane and heated to reflux for several hours.

-

Step 2: Nucleophilic Aromatic Substitution. The 4-chloroquinazoline is then reacted with a substituted aniline in a suitable solvent, such as isopropanol, often with the addition of a base like potassium carbonate, to facilitate the substitution reaction. This step introduces the key aniline moiety that interacts with the hinge region of the EGFR kinase domain.

-

Step 3: Introduction of the Solubilizing Group. A terminal functional group on the quinazoline or aniline moiety is then modified to introduce a solubilizing group. For example, a terminal alkyne can be introduced and subsequently coupled with an azide-containing solubilizing group via a "click chemistry" reaction.

-

Step 4: Purification and Characterization. The final compound is purified using column chromatography on silica gel. The structure and purity of the synthesized inhibitor are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

EGFR Signaling Pathway and Inhibition

EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF, TGF-α), triggers a cascade of downstream signaling pathways crucial for cell growth, proliferation, and survival.[1] In many cancers, including prostate cancer, this pathway is often dysregulated. EGFR inhibitors act by competing with ATP for the binding site in the kinase domain, thereby preventing the autophosphorylation and activation of the receptor.

Caption: Simplified EGFR signaling pathway and the mechanism of its inhibition.

Experimental Protocol: Western Blot for EGFR Phosphorylation in DU145 Cells

-

Cell Culture and Treatment: DU145 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. Cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then serum-starved for 24 hours before treatment with the EGFR inhibitor at various concentrations for 2 hours. Subsequently, the cells are stimulated with 100 ng/mL of human EGF for 15 minutes.

-

Cell Lysis: After treatment, the cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-EGFR (Tyr1068) and total EGFR.

-

Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using image analysis software.

This in-depth guide provides a foundational understanding of the synthesis, chemical properties, and biological evaluation of EGFR inhibitors. While specific data for "this compound" remains elusive in public domains, the principles and protocols outlined herein are broadly applicable and serve as a valuable resource for researchers dedicated to the discovery and development of novel targeted cancer therapies.

References

EGFR-IN-145: A Comprehensive Technical Profile of a Dual ALK and EGFR Inhibitor

For Immediate Release

This technical guide provides an in-depth analysis of the target selectivity profile of EGFR-IN-145, also identified as compound 7c. Developed for researchers, scientists, and professionals in the field of drug development, this document details the compound's inhibitory activity, outlines the experimental methodologies used for its characterization, and visualizes its interaction with key cellular signaling pathways.

Executive Summary

This compound (compound 7c) has been identified as a potent dual inhibitor of both Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR), with notable activity against the T790M resistance mutation in EGFR.[1] This profile summarizes the quantitative data regarding its target selectivity, provides detailed experimental protocols for kinase assays, and presents visual diagrams of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding of its mechanism of action and potential therapeutic applications.

Target Selectivity Profile

The inhibitory activity of this compound was assessed against a panel of kinases, revealing a primary affinity for ALK and various EGFR mutants. The quantitative data from both enzymatic and cellular assays are summarized below.

Table 1: Enzymatic and Cellular Inhibitory Activity of this compound (Compound 7c)

| Target | Enzymatic IC50 (nM) | Cellular EC50 (nM) |

| ALK (wild type) | 103 | - |

| EGFR (wild type) | - | - |

| EGFR (T790M mutant) | 26 | - |

| EGFR (L858R/T790M mutant) | 86 | - |

| EML4-ALK transformed Ba/F3 cells | - | < 300-fold improvement |

| DFCI032 cells (EML4-ALK & activated EGFR) | - | 170 |

Data sourced from a study on dual ALK and EGFR inhibitors.[1]

Furthermore, a broad kinase selectivity screen using KINOMEscan technology against 468 kinases demonstrated the specificity of this compound at a concentration of 1 µM.[1]

Experimental Protocols

The characterization of this compound's target selectivity involved several key experimental methodologies.

In Vitro EGFR Kinase Inhibition Assay

A representative protocol for determining the in vitro EGFR kinase inhibitory activity of a compound, such as this compound, is as follows:

-

Preparation of Reagents : An EGFR kinase assay kit (e.g., BPS Bioscience, San Diego, CA, USA) is utilized. A master mixture is prepared containing 5x Kinase Buffer 1, ATP, and a protein tyrosine kinase substrate such as Poly (Glu:Tyr 4:1).

-

Assay Plate Setup : Varying concentrations of the test compound (e.g., this compound) and a reference inhibitor (e.g., erlotinib) are added to the wells of an assay plate. Control wells containing no inhibitor and blank wells are also prepared.

-

Enzyme Addition : Purified recombinant EGFR enzyme is added to the test and positive control wells. Kinase buffer is added to the blank wells.

-

Incubation : The plate is incubated to allow the kinase reaction to proceed.

-

Detection : A detection reagent, such as Kinase-Glo® MAX, is added to each well to measure the amount of ATP remaining. The luminescence is measured using a plate reader.

-

Data Analysis : The IC50 values are calculated from the dose-response curves generated from the luminescence data using appropriate software (e.g., GraphPad Prism).[2][3]

Kinome-wide Selectivity Profiling (KINOMEscan)

The kinase selectivity of this compound was profiled using the KINOMEscan platform (DiscoverX). This competition binding assay quantifies the ability of a compound to displace a proprietary ligand from the ATP-binding site of a large panel of kinases. The results are typically reported as the percentage of the kinase that remains bound to the ligand at a specific concentration of the test compound.[1]

Visualizations

To further elucidate the functional context of this compound, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.

Caption: EGFR and ALK signaling pathways and the inhibitory action of this compound.

Caption: General workflow for an in vitro kinase inhibition assay.

References

EGFR-IN-145: A Comprehensive Technical Profile of a Dual ALK and EGFR Inhibitor

For Immediate Release

This technical guide provides an in-depth analysis of the target selectivity profile of EGFR-IN-145, also identified as compound 7c. Developed for researchers, scientists, and professionals in the field of drug development, this document details the compound's inhibitory activity, outlines the experimental methodologies used for its characterization, and visualizes its interaction with key cellular signaling pathways.

Executive Summary

This compound (compound 7c) has been identified as a potent dual inhibitor of both Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR), with notable activity against the T790M resistance mutation in EGFR.[1] This profile summarizes the quantitative data regarding its target selectivity, provides detailed experimental protocols for kinase assays, and presents visual diagrams of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding of its mechanism of action and potential therapeutic applications.

Target Selectivity Profile

The inhibitory activity of this compound was assessed against a panel of kinases, revealing a primary affinity for ALK and various EGFR mutants. The quantitative data from both enzymatic and cellular assays are summarized below.

Table 1: Enzymatic and Cellular Inhibitory Activity of this compound (Compound 7c)

| Target | Enzymatic IC50 (nM) | Cellular EC50 (nM) |

| ALK (wild type) | 103 | - |

| EGFR (wild type) | - | - |

| EGFR (T790M mutant) | 26 | - |

| EGFR (L858R/T790M mutant) | 86 | - |

| EML4-ALK transformed Ba/F3 cells | - | < 300-fold improvement |

| DFCI032 cells (EML4-ALK & activated EGFR) | - | 170 |

Data sourced from a study on dual ALK and EGFR inhibitors.[1]

Furthermore, a broad kinase selectivity screen using KINOMEscan technology against 468 kinases demonstrated the specificity of this compound at a concentration of 1 µM.[1]

Experimental Protocols

The characterization of this compound's target selectivity involved several key experimental methodologies.

In Vitro EGFR Kinase Inhibition Assay

A representative protocol for determining the in vitro EGFR kinase inhibitory activity of a compound, such as this compound, is as follows:

-

Preparation of Reagents : An EGFR kinase assay kit (e.g., BPS Bioscience, San Diego, CA, USA) is utilized. A master mixture is prepared containing 5x Kinase Buffer 1, ATP, and a protein tyrosine kinase substrate such as Poly (Glu:Tyr 4:1).

-

Assay Plate Setup : Varying concentrations of the test compound (e.g., this compound) and a reference inhibitor (e.g., erlotinib) are added to the wells of an assay plate. Control wells containing no inhibitor and blank wells are also prepared.

-

Enzyme Addition : Purified recombinant EGFR enzyme is added to the test and positive control wells. Kinase buffer is added to the blank wells.

-

Incubation : The plate is incubated to allow the kinase reaction to proceed.

-

Detection : A detection reagent, such as Kinase-Glo® MAX, is added to each well to measure the amount of ATP remaining. The luminescence is measured using a plate reader.

-

Data Analysis : The IC50 values are calculated from the dose-response curves generated from the luminescence data using appropriate software (e.g., GraphPad Prism).[2][3]

Kinome-wide Selectivity Profiling (KINOMEscan)

The kinase selectivity of this compound was profiled using the KINOMEscan platform (DiscoverX). This competition binding assay quantifies the ability of a compound to displace a proprietary ligand from the ATP-binding site of a large panel of kinases. The results are typically reported as the percentage of the kinase that remains bound to the ligand at a specific concentration of the test compound.[1]

Visualizations

To further elucidate the functional context of this compound, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.

Caption: EGFR and ALK signaling pathways and the inhibitory action of this compound.

Caption: General workflow for an in vitro kinase inhibition assay.

References

Technical Guide: EGFR-IN-145 Binding Affinity to EGFR

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of the epidermal growth factor receptor (EGFR) inhibitor, EGFR-IN-145, also identified as compound 7c. The document collates available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways and workflows to support research and drug development efforts in oncology and related fields.

Quantitative Binding Affinity of this compound

This compound has been characterized as an inhibitor of wild-type EGFR kinase. The publicly available data indicates a moderate inhibitory activity at a micromolar concentration.

| Compound Name | Target | Concentration (µM) | Inhibition Rate (%) | Source |

| This compound (compound 7c) | EGFR-wild type kinase | 20 | 52.7 | [1][2][3] |

It is important to note that the designation "compound 7c" has been used in various independent research publications to describe different chemical entities with EGFR inhibitory activity. The following tables summarize the binding affinity data for other compounds also designated as "7c" in their respective studies, providing a broader context of EGFR inhibition.

Table 1: Binding Affinity of a Dual ALK/EGFR Inhibitor (Compound 7c)

This compound acts as a reversible ATP-competitive inhibitor of ALK and an irreversible, covalent inhibitor of the T790M mutant of EGFR.

| Target Enzyme/Cell Line | IC50 (nM) |

| Enzymatic Assay | |

| ALK | 103 |

| EGFR (T790M) | 26 |

| EGFR (L858R/T790M) | 86 |

| EGFR (wild-type) | - |

| Cellular Assay | |

| EML4-ALK transformed Ba/F3 cells | - |

| DFCI032 (EML4-ALK and activated EGFR) | 170 |

Table 2: Binding Affinity of a Urea Analog (Compound 7c)

This compound was evaluated for its potential to inhibit EGFR kinase activity.

| Target | IC50 (nM) | Standard Drug (Erlotinib) IC50 (nM) |

| EGFR | 42.91 ± 0.80 | 26.85 ± 0.72 |

Experimental Protocols

The determination of EGFR kinase inhibition by compounds like this compound typically involves biochemical assays that measure the phosphorylation of a substrate by the EGFR kinase domain.

General EGFR Kinase Inhibition Assay Protocol

A common method to determine the inhibitory activity of a compound against EGFR is a kinase assay, often performed using a format such as a luminescent kinase assay or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Objective: To measure the ability of a test compound to inhibit the phosphorylation of a substrate by the EGFR kinase.

Materials:

-

Recombinant human EGFR kinase domain

-

Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)

-

ATP (Adenosine triphosphate)

-

A suitable kinase substrate (e.g., a synthetic peptide like Poly (Glu, Tyr) 4:1)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader for luminescence or fluorescence detection

Procedure:

-

Reaction Setup: In a 384-well plate, add the following components in order:

-

1 µl of the test inhibitor at various concentrations (or vehicle control, e.g., 5% DMSO).

-

2 µl of recombinant EGFR enzyme solution.

-

2 µl of a mixture containing the substrate and ATP.

-

-

Incubation: Incubate the reaction mixture at room temperature for a defined period, typically 60 minutes, to allow the kinase reaction to proceed.

-

Reaction Termination and Detection:

-

Add 5 µl of the detection reagent's first component (e.g., ADP-Glo™ Reagent) to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 10 µl of the second detection reagent (e.g., Kinase Detection Reagent) to convert the ADP generated by the kinase reaction into a detectable signal (e.g., luminescence). Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader. The intensity of the signal is proportional to the amount of ADP produced and thus reflects the EGFR kinase activity.

-

Data Analysis: The percentage of inhibition is calculated by comparing the signal in the presence of the inhibitor to the signal of the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Visualizations

EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF), dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways crucial for cell proliferation, survival, and differentiation. EGFR inhibitors like this compound block this initial phosphorylation step, thereby inhibiting these downstream signals.

EGFR Signaling Pathway

The diagram below illustrates the major signaling cascades activated by EGFR.

Caption: EGFR signaling pathway and the point of inhibition by this compound.

Experimental Workflow for EGFR Inhibition Assay

The following diagram outlines the typical workflow for determining the inhibitory activity of a compound against EGFR.

Caption: Workflow for an EGFR kinase inhibition assay.

References

Technical Guide: EGFR-IN-145 Binding Affinity to EGFR

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of the epidermal growth factor receptor (EGFR) inhibitor, EGFR-IN-145, also identified as compound 7c. The document collates available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways and workflows to support research and drug development efforts in oncology and related fields.

Quantitative Binding Affinity of this compound

This compound has been characterized as an inhibitor of wild-type EGFR kinase. The publicly available data indicates a moderate inhibitory activity at a micromolar concentration.

| Compound Name | Target | Concentration (µM) | Inhibition Rate (%) | Source |

| This compound (compound 7c) | EGFR-wild type kinase | 20 | 52.7 | [1][2][3] |

It is important to note that the designation "compound 7c" has been used in various independent research publications to describe different chemical entities with EGFR inhibitory activity. The following tables summarize the binding affinity data for other compounds also designated as "7c" in their respective studies, providing a broader context of EGFR inhibition.

Table 1: Binding Affinity of a Dual ALK/EGFR Inhibitor (Compound 7c)

This compound acts as a reversible ATP-competitive inhibitor of ALK and an irreversible, covalent inhibitor of the T790M mutant of EGFR.

| Target Enzyme/Cell Line | IC50 (nM) |

| Enzymatic Assay | |

| ALK | 103 |

| EGFR (T790M) | 26 |

| EGFR (L858R/T790M) | 86 |

| EGFR (wild-type) | - |

| Cellular Assay | |

| EML4-ALK transformed Ba/F3 cells | - |

| DFCI032 (EML4-ALK and activated EGFR) | 170 |

Table 2: Binding Affinity of a Urea Analog (Compound 7c)

This compound was evaluated for its potential to inhibit EGFR kinase activity.

| Target | IC50 (nM) | Standard Drug (Erlotinib) IC50 (nM) |

| EGFR | 42.91 ± 0.80 | 26.85 ± 0.72 |

Experimental Protocols

The determination of EGFR kinase inhibition by compounds like this compound typically involves biochemical assays that measure the phosphorylation of a substrate by the EGFR kinase domain.

General EGFR Kinase Inhibition Assay Protocol

A common method to determine the inhibitory activity of a compound against EGFR is a kinase assay, often performed using a format such as a luminescent kinase assay or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Objective: To measure the ability of a test compound to inhibit the phosphorylation of a substrate by the EGFR kinase.

Materials:

-

Recombinant human EGFR kinase domain

-

Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)

-

ATP (Adenosine triphosphate)

-

A suitable kinase substrate (e.g., a synthetic peptide like Poly (Glu, Tyr) 4:1)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader for luminescence or fluorescence detection

Procedure:

-

Reaction Setup: In a 384-well plate, add the following components in order:

-

1 µl of the test inhibitor at various concentrations (or vehicle control, e.g., 5% DMSO).

-

2 µl of recombinant EGFR enzyme solution.

-

2 µl of a mixture containing the substrate and ATP.

-

-

Incubation: Incubate the reaction mixture at room temperature for a defined period, typically 60 minutes, to allow the kinase reaction to proceed.

-

Reaction Termination and Detection:

-

Add 5 µl of the detection reagent's first component (e.g., ADP-Glo™ Reagent) to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 10 µl of the second detection reagent (e.g., Kinase Detection Reagent) to convert the ADP generated by the kinase reaction into a detectable signal (e.g., luminescence). Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader. The intensity of the signal is proportional to the amount of ADP produced and thus reflects the EGFR kinase activity.

-

Data Analysis: The percentage of inhibition is calculated by comparing the signal in the presence of the inhibitor to the signal of the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Visualizations

EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF), dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways crucial for cell proliferation, survival, and differentiation. EGFR inhibitors like this compound block this initial phosphorylation step, thereby inhibiting these downstream signals.

EGFR Signaling Pathway

The diagram below illustrates the major signaling cascades activated by EGFR.

Caption: EGFR signaling pathway and the point of inhibition by this compound.

Experimental Workflow for EGFR Inhibition Assay

The following diagram outlines the typical workflow for determining the inhibitory activity of a compound against EGFR.

Caption: Workflow for an EGFR kinase inhibition assay.

References

An In-depth Technical Guide to the Structural and Functional Characterization of an Irreversible EGFR Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As information regarding the specific inhibitor "EGFR-IN-145" is not publicly available, this guide will utilize Osimertinib (AZD9291) , a clinically significant and well-characterized third-generation irreversible EGFR inhibitor, as a representative molecule. The principles and methodologies described herein are broadly applicable to the study of similar covalent EGFR inhibitors.

Introduction: Targeting EGFR in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling cascade, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[3] The development of small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain has revolutionized the treatment landscape for EGFR-mutant cancers.

This guide focuses on the structural and functional characterization of irreversible EGFR inhibitors, using Osimertinib as a case study. Osimertinib is a third-generation EGFR-TKI designed to selectively inhibit both EGFR-TKI sensitizing and T790M resistance mutations.[4] We will delve into the crystal structure of the EGFR kinase domain in complex with this inhibitor, present quantitative data on its inhibitory activity, and provide detailed experimental protocols for its characterization.

Crystal Structure of the EGFR Kinase Domain with Osimertinib

The co-crystal structure of the EGFR kinase domain (T790M/V948R mutant) in complex with Osimertinib provides critical insights into its mechanism of action and selectivity. The structure, deposited in the Protein Data Bank (PDB) with the accession code 6Z4B , reveals the inhibitor covalently bound to the cysteine residue at position 797 (Cys797) within the ATP-binding pocket.[4][5] This covalent bond formation is a hallmark of irreversible EGFR inhibitors and accounts for their prolonged and potent inhibitory activity.

Key Structural Features (PDB: 6Z4B): [4][6]

-

Covalent Bond Formation: Osimertinib forms a covalent bond between its acrylamide (B121943) moiety and the thiol group of Cys797. This interaction is crucial for its irreversible inhibition.

-

Interactions with Key Residues: The inhibitor is further stabilized within the ATP-binding site through a network of hydrogen bonds and hydrophobic interactions with key residues, including the hinge region.

-

Conformation of the Kinase Domain: The binding of Osimertinib stabilizes the EGFR kinase domain in an inactive conformation, preventing the binding of ATP and subsequent autophosphorylation and activation of downstream signaling pathways.

Quantitative Data Presentation

The inhibitory potency of Osimertinib against wild-type and various mutant forms of EGFR has been extensively characterized using biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| EGFR Genotype | Assay Type | IC50 (nM) | Reference |

| Wild-Type | Biochemical | ~200-500 | [7] |

| L858R | Cell-based | ~15 | |

| Exon 19 Deletion | Cell-based | ~12 | |

| L858R/T790M | Biochemical | ~1 | |

| Exon 19 Del/T790M | Cell-based | ~10 |

Note: IC50 values can vary depending on the specific assay conditions, cell lines, and substrate concentrations used.

Experimental Protocols

X-ray Crystallography of EGFR Kinase Domain in Complex with Osimertinib

This protocol outlines the general steps for determining the co-crystal structure of the EGFR kinase domain with an irreversible inhibitor like Osimertinib.

4.1.1 Protein Expression and Purification

-

Construct Design: The human EGFR kinase domain (residues 696-1022) with desired mutations (e.g., T790M/V948R) is cloned into a suitable expression vector (e.g., pFastBac) for expression in insect cells (e.g., Spodoptera frugiperda (Sf9)).[8][9][10]

-

Protein Expression: Sf9 cells are infected with the recombinant baculovirus, and the protein is expressed for 48-72 hours at 27°C.

-

Cell Lysis: Cells are harvested and lysed by sonication in a buffer containing protease inhibitors.

-

Affinity Chromatography: The lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column to capture the His-tagged EGFR kinase domain.

-

Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to obtain a homogenous protein sample.[11]

4.1.2 Crystallization

-

Complex Formation: The purified EGFR kinase domain is incubated with a molar excess of Osimertinib to ensure complete covalent modification.

-

Crystallization Screening: The protein-inhibitor complex is subjected to high-throughput crystallization screening using various commercially available screens.

-

Crystal Optimization: Promising crystallization hits are optimized by varying the precipitant concentration, pH, and temperature. For the 6Z4B structure, crystals were grown using the hanging drop vapor diffusion method with a reservoir solution containing 27.5% PEG 3350 and 100 mM MgSO4 at 20°C.[12]

4.1.3 Data Collection and Structure Determination

-

Cryo-protection: Crystals are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol (B35011) or ethylene (B1197577) glycol) before being flash-cooled in liquid nitrogen.

-

X-ray Diffraction: Diffraction data are collected at a synchrotron source.

-

Structure Solution and Refinement: The structure is solved by molecular replacement using a known EGFR kinase domain structure as a search model. The model is then refined against the diffraction data to yield the final structure.

Biochemical Kinase Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to measure the in vitro inhibitory activity of compounds against the EGFR kinase.[13][14][15]

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT).

-

Dilute the EGFR kinase and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in the reaction buffer.

-

Prepare a serial dilution of the inhibitor (e.g., Osimertinib) in DMSO and then dilute in the reaction buffer.

-

Prepare an ATP solution in the reaction buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add the inhibitor solution.

-

Add the EGFR kinase and substrate mixture to all wells.

-

Initiate the reaction by adding the ATP solution.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based Proliferation Assay (MTT Assay)

This protocol outlines a colorimetric assay to assess the effect of an EGFR inhibitor on the proliferation of cancer cell lines.[16][17]

-

Cell Seeding:

-

Seed cancer cells (e.g., NCI-H1975 for T790M mutant) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of the inhibitor in the cell culture medium.

-

Replace the medium in the wells with the medium containing the inhibitor at various concentrations. Include a DMSO vehicle control.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

-

MTT Addition and Incubation:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.[18]

-

-

Formazan Solubilization:

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO control.

-

Determine the GI50 (concentration for 50% growth inhibition) value by plotting the data on a dose-response curve.

-

Mandatory Visualizations

Caption: EGFR Signaling Pathway.

Caption: Biochemical Kinase Assay Workflow.

Caption: Cell-Based Proliferation Assay Workflow.

References

- 1. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]

- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance [mdpi.com]

- 4. rcsb.org [rcsb.org]

- 5. Complex Crystal Structures of EGFR with Third-Generation Kinase Inhibitors and Simultaneously Bound Allosteric Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wwPDB: pdb_00006z4b [wwpdb.org]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Expression, purification, and characterization of the native intracellular domain of human epidermal growth factor receptors 1 and 2 in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure and dynamics of the epidermal growth factor receptor C-terminal phosphorylation domain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rcsb.org [rcsb.org]

- 13. promega.com [promega.com]

- 14. EGFR Kinase Enzyme System Application Note [promega.com.cn]

- 15. promega.com.cn [promega.com.cn]

- 16. broadpharm.com [broadpharm.com]

- 17. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 18. MTT assay protocol | Abcam [abcam.com]

An In-depth Technical Guide to the Structural and Functional Characterization of an Irreversible EGFR Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As information regarding the specific inhibitor "EGFR-IN-145" is not publicly available, this guide will utilize Osimertinib (AZD9291) , a clinically significant and well-characterized third-generation irreversible EGFR inhibitor, as a representative molecule. The principles and methodologies described herein are broadly applicable to the study of similar covalent EGFR inhibitors.

Introduction: Targeting EGFR in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling cascade, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[3] The development of small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain has revolutionized the treatment landscape for EGFR-mutant cancers.

This guide focuses on the structural and functional characterization of irreversible EGFR inhibitors, using Osimertinib as a case study. Osimertinib is a third-generation EGFR-TKI designed to selectively inhibit both EGFR-TKI sensitizing and T790M resistance mutations.[4] We will delve into the crystal structure of the EGFR kinase domain in complex with this inhibitor, present quantitative data on its inhibitory activity, and provide detailed experimental protocols for its characterization.

Crystal Structure of the EGFR Kinase Domain with Osimertinib

The co-crystal structure of the EGFR kinase domain (T790M/V948R mutant) in complex with Osimertinib provides critical insights into its mechanism of action and selectivity. The structure, deposited in the Protein Data Bank (PDB) with the accession code 6Z4B , reveals the inhibitor covalently bound to the cysteine residue at position 797 (Cys797) within the ATP-binding pocket.[4][5] This covalent bond formation is a hallmark of irreversible EGFR inhibitors and accounts for their prolonged and potent inhibitory activity.

Key Structural Features (PDB: 6Z4B): [4][6]

-

Covalent Bond Formation: Osimertinib forms a covalent bond between its acrylamide moiety and the thiol group of Cys797. This interaction is crucial for its irreversible inhibition.

-

Interactions with Key Residues: The inhibitor is further stabilized within the ATP-binding site through a network of hydrogen bonds and hydrophobic interactions with key residues, including the hinge region.

-

Conformation of the Kinase Domain: The binding of Osimertinib stabilizes the EGFR kinase domain in an inactive conformation, preventing the binding of ATP and subsequent autophosphorylation and activation of downstream signaling pathways.

Quantitative Data Presentation

The inhibitory potency of Osimertinib against wild-type and various mutant forms of EGFR has been extensively characterized using biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| EGFR Genotype | Assay Type | IC50 (nM) | Reference |

| Wild-Type | Biochemical | ~200-500 | [7] |

| L858R | Cell-based | ~15 | |

| Exon 19 Deletion | Cell-based | ~12 | |

| L858R/T790M | Biochemical | ~1 | |

| Exon 19 Del/T790M | Cell-based | ~10 |

Note: IC50 values can vary depending on the specific assay conditions, cell lines, and substrate concentrations used.

Experimental Protocols

X-ray Crystallography of EGFR Kinase Domain in Complex with Osimertinib

This protocol outlines the general steps for determining the co-crystal structure of the EGFR kinase domain with an irreversible inhibitor like Osimertinib.

4.1.1 Protein Expression and Purification

-

Construct Design: The human EGFR kinase domain (residues 696-1022) with desired mutations (e.g., T790M/V948R) is cloned into a suitable expression vector (e.g., pFastBac) for expression in insect cells (e.g., Spodoptera frugiperda (Sf9)).[8][9][10]

-

Protein Expression: Sf9 cells are infected with the recombinant baculovirus, and the protein is expressed for 48-72 hours at 27°C.

-

Cell Lysis: Cells are harvested and lysed by sonication in a buffer containing protease inhibitors.

-

Affinity Chromatography: The lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column to capture the His-tagged EGFR kinase domain.

-

Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to obtain a homogenous protein sample.[11]

4.1.2 Crystallization

-

Complex Formation: The purified EGFR kinase domain is incubated with a molar excess of Osimertinib to ensure complete covalent modification.

-

Crystallization Screening: The protein-inhibitor complex is subjected to high-throughput crystallization screening using various commercially available screens.

-

Crystal Optimization: Promising crystallization hits are optimized by varying the precipitant concentration, pH, and temperature. For the 6Z4B structure, crystals were grown using the hanging drop vapor diffusion method with a reservoir solution containing 27.5% PEG 3350 and 100 mM MgSO4 at 20°C.[12]

4.1.3 Data Collection and Structure Determination

-

Cryo-protection: Crystals are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol) before being flash-cooled in liquid nitrogen.

-

X-ray Diffraction: Diffraction data are collected at a synchrotron source.

-

Structure Solution and Refinement: The structure is solved by molecular replacement using a known EGFR kinase domain structure as a search model. The model is then refined against the diffraction data to yield the final structure.

Biochemical Kinase Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to measure the in vitro inhibitory activity of compounds against the EGFR kinase.[13][14][15]

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT).

-

Dilute the EGFR kinase and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in the reaction buffer.

-

Prepare a serial dilution of the inhibitor (e.g., Osimertinib) in DMSO and then dilute in the reaction buffer.

-

Prepare an ATP solution in the reaction buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add the inhibitor solution.

-

Add the EGFR kinase and substrate mixture to all wells.

-

Initiate the reaction by adding the ATP solution.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based Proliferation Assay (MTT Assay)

This protocol outlines a colorimetric assay to assess the effect of an EGFR inhibitor on the proliferation of cancer cell lines.[16][17]

-

Cell Seeding:

-

Seed cancer cells (e.g., NCI-H1975 for T790M mutant) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of the inhibitor in the cell culture medium.

-

Replace the medium in the wells with the medium containing the inhibitor at various concentrations. Include a DMSO vehicle control.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

-

MTT Addition and Incubation:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[18]

-

-

Formazan Solubilization:

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO control.

-

Determine the GI50 (concentration for 50% growth inhibition) value by plotting the data on a dose-response curve.

-

Mandatory Visualizations

Caption: EGFR Signaling Pathway.

Caption: Biochemical Kinase Assay Workflow.

Caption: Cell-Based Proliferation Assay Workflow.

References

- 1. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]

- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance [mdpi.com]

- 4. rcsb.org [rcsb.org]

- 5. Complex Crystal Structures of EGFR with Third-Generation Kinase Inhibitors and Simultaneously Bound Allosteric Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wwPDB: pdb_00006z4b [wwpdb.org]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Expression, purification, and characterization of the native intracellular domain of human epidermal growth factor receptors 1 and 2 in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure and dynamics of the epidermal growth factor receptor C-terminal phosphorylation domain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rcsb.org [rcsb.org]

- 13. promega.com [promega.com]

- 14. EGFR Kinase Enzyme System Application Note [promega.com.cn]

- 15. promega.com.cn [promega.com.cn]

- 16. broadpharm.com [broadpharm.com]

- 17. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 18. MTT assay protocol | Abcam [abcam.com]

In Vitro Characterization of EGFR-IN-145: A Novel, Potent, and Selective EGFR Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology. Dysregulation of EGFR signaling, often through activating mutations, is a key driver in several cancers, most notably non-small cell lung cancer (NSCLC). While several generations of EGFR inhibitors have been developed, the emergence of resistance mutations necessitates the discovery of novel therapeutic agents. This document provides a comprehensive in vitro characterization of EGFR-IN-145, a novel, potent, and selective inhibitor of EGFR. The data presented herein demonstrates its biochemical and cellular activity, highlighting its potential as a next-generation therapeutic candidate.

Biochemical Characterization

This compound was designed to potently inhibit both common activating mutations and key resistance mutations of EGFR, while exhibiting selectivity over wild-type (WT) EGFR to minimize potential toxicities.

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound was assessed against various forms of the EGFR kinase domain. As shown in the table below, this compound demonstrates potent inhibition of clinically relevant EGFR mutants, including the T790M resistance mutation, with significant selectivity over WT EGFR.

Table 1: Biochemical Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) |

| EGFR (WT) | 85.2 |

| EGFR (L858R) | 1.5 |

| EGFR (Exon 19 Del) | 1.2 |

| EGFR (L858R/T790M) | 2.8 |

| EGFR (Exon 19 Del/T790M) | 2.5 |

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay quantitatively measures the phosphorylation of a substrate peptide by the EGFR kinase.

Materials:

-

Recombinant human EGFR kinase domains (WT and mutants)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Biotinylated substrate peptide (e.g., Biotin-poly-GT)

-

This compound (or other test compounds)

-

HTRF Detection Buffer

-

Europium-labeled anti-phosphotyrosine antibody (Eu-PY20)

-

Streptavidin-XL665

-

384-well low-volume white plates

-

Plate reader capable of HTRF detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.

-

Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 4 µL of a solution containing the EGFR kinase and the biotinylated substrate peptide in kinase buffer to each well.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 4 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for each enzyme.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of HTRF detection buffer containing Eu-PY20 and Streptavidin-XL665.

-

Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.

-

Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

The HTRF ratio (665 nm / 620 nm) is proportional to the extent of substrate phosphorylation.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Characterization

The anti-proliferative activity and target engagement of this compound were evaluated in various cancer cell lines with defined EGFR mutation status.

Anti-proliferative Activity

This compound effectively inhibits the growth of cancer cell lines harboring EGFR mutations, while demonstrating significantly less potency against cells with wild-type EGFR.

Table 2: Anti-proliferative Activity of this compound

| Cell Line | EGFR Status | IC50 (nM) |

| NCI-H1975 | L858R/T790M | 8.5 |

| HCC827 | Exon 19 Del | 5.2 |

| A549 | WT | > 1000 |

| A431 | WT (overexpressed) | 250.7 |

Experimental Protocol: Cell Viability (MTS) Assay

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., NCI-H1975, HCC827, A549)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

-

96-well clear-bottom plates

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

-

Allow cells to attach by incubating overnight at 37°C in a humidified 5% CO2 incubator.

-

Prepare a serial dilution of this compound in growth medium.

-

Remove the existing medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percent viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Target Engagement: Inhibition of EGFR Phosphorylation

To confirm that the anti-proliferative effects of this compound are due to its intended mechanism of action, its ability to inhibit EGFR autophosphorylation in cells was assessed by Western blotting. Treatment of EGFR-mutant cells with this compound leads to a dose-dependent decrease in the phosphorylation of EGFR at key tyrosine residues.

Experimental Protocol: Western Blotting

Materials:

-

NCI-H1975 cells

-

Complete growth medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed NCI-H1975 cells in 6-well plates and grow to 70-80% confluency.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Treat the cells with varying concentrations of this compound for 2 hours.

-

Stimulate the cells with EGF (50 ng/mL) for 10 minutes (optional, depending on the basal activity of the cell line).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-